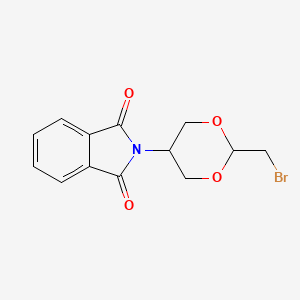![molecular formula C6H10N2OS B1381455 [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol CAS No. 1330751-83-1](/img/structure/B1381455.png)
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Overview
Description
“[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It also has an isopropyl group (propan-2-yl) and a methanol group attached to the ring .Chemical Reactions Analysis
The reactivity of this compound could be inferred from its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions, while the methanol group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methanol group might increase its solubility in polar solvents .Scientific Research Applications
Methanol to Propylene Conversion : The compound and its related catalysts are crucial in converting methanol to propylene, a high-demand petrochemical used extensively in the production of plastics like polypropylene. The process involves various catalysts, including zeolites and SAPO-34, which facilitate the conversion, highlighting the compound's relevance in addressing the growing global demand for propylene (Ali et al., 2019).
Methanol Synthesis and Applications : Methanol, a product of [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol related reactions, has multifaceted applications. It serves as a peaking fuel in power stations, a cleaner-burning fuel alternative, and a potential primary transportation fuel or fuel additive, demonstrating its versatility in addressing energy and environmental concerns (Cybulski, 1994).
Hydrogen Production from Methanol : The compound is pivotal in methanol thermochemical conversion processes, particularly for sustainable hydrogen production. Recent advancements focus on improving catalysts and reactor technologies to enhance hydrogen production efficiency, underlining its role in fostering a hydrogen-methanol economy (García et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXGIWANSQVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



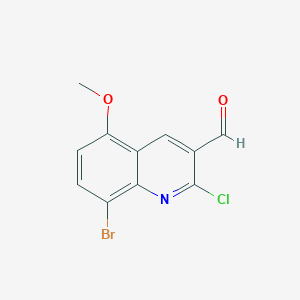
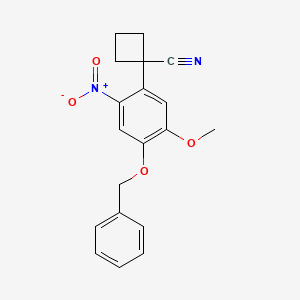
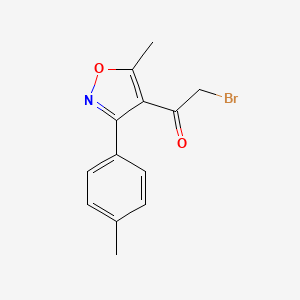

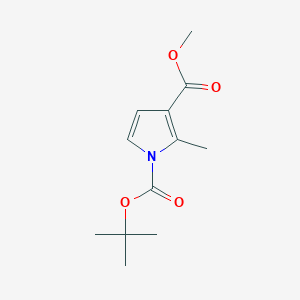
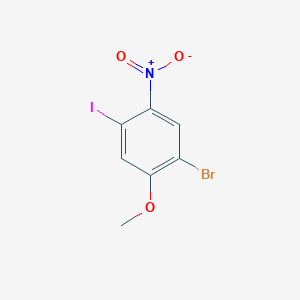
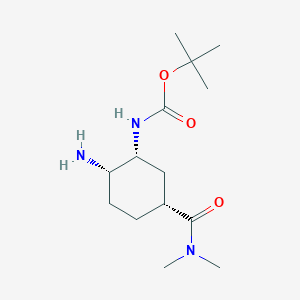
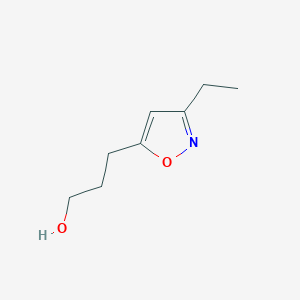

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
